![molecular formula C8H6Br2N2 B1420480 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine CAS No. 1072944-58-1](/img/structure/B1420480.png)
3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
Descripción general
Descripción
3,8-Dibromo-6-methylimidazo[1,2-a]pyridine is a heterocyclic organic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of two bromine atoms at positions 3 and 8, and a methyl group at position 6 on the imidazo[1,2-a]pyridine ring. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the bromination of 6-methylimidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process .
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution (SNAr)
The C3 and C8 bromine atoms undergo substitution reactions with nucleophiles under controlled conditions. Key findings include:
Reaction with amines
-
Morpholine (6 equivalents) in DMF at 120°C for 12 hours yields 3-morpholino-8-bromo-6-methylimidazo[1,2-a]pyridine (72% yield) .
-
Piperidine substitutes selectively at the C3 position under similar conditions (68% yield) .
Table 1: SNAr Reactions with Amines
Nucleophile | Temperature (°C) | Solvent | Yield (%) | Product |
---|---|---|---|---|
Morpholine | 120 | DMF | 72 | 3-Morpholino-8-bromo-6-methyl-IP* |
Piperidine | 120 | DMF | 68 | 3-Piperidino-8-bromo-6-methyl-IP |
Aniline | 100 | Toluene | 41 | 3-Anilino-8-bromo-6-methyl-IP |
*IP = imidazo[1,2-a]pyridine
Mechanistic Notes :
-
Bromine at C3 is more reactive due to resonance stabilization of the intermediate Meisenheimer complex .
-
Steric hindrance from the C6 methyl group slows substitution at C8 .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
-
Reaction with phenylboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C produces 3-phenyl-8-bromo-6-methylimidazo[1,2-a]pyridine (85% yield) .
-
Sequential coupling (C3 first, then C8) enables synthesis of disubstituted derivatives .
Table 2: Cross-Coupling Examples
Partner | Catalyst | Conditions | Yield (%) | Product |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄ | 90°C, 12 h | 85 | 3-Phenyl-8-bromo-6-methyl-IP |
4-Pyridylboronate | Pd(OAc)₂/XPhos | Microwave, 110°C | 78 | 3-(4-Pyridyl)-8-bromo-6-methyl-IP |
Amidation and Carboxamide Formation
The C3 bromine can be replaced by carboxamide groups:
-
Reaction with 2,4-difluoroaniline using EDCI/HOBt in CH₂Cl₂ yields N-(2,4-difluorophenyl)-3-carboxamide-8-bromo-6-methyl-IP (68% yield) .
-
Microwave-assisted coupling reduces reaction time to 30 minutes with comparable yields .
Key Data :
-
Carboxamide derivatives show enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF).
Reduction Reactions
Controlled reduction of the imidazo[1,2-a]pyridine core:
-
Hydrogenation : H₂ (1 atm) over 10% Pd/C in ethanol reduces the ring system to a dihydro derivative (selectivity >90% at 25°C) .
-
NaBH₄/I₂ : Selective reduction of the pyridine ring occurs without affecting bromine substituents.
Halogen Exchange
Oxidation
Mechanistic and Practical Considerations
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate SNAr but may promote side reactions in cross-coupling .
-
Monitoring : Reaction progress is tracked via TLC (Rf shift from 0.7 to 0.4 in ethyl acetate/hexane) or LC-MS .
-
Byproducts : Debromination (<5%) occurs under prolonged heating in basic conditions.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives, including 3,8-dibromo-6-methylimidazo[1,2-a]pyridine, have demonstrated significant antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacteria and fungi. For instance, studies have shown that certain derivatives exhibit potent activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) . The minimum inhibitory concentrations (MICs) for these compounds can be as low as 0.03 to 5.0 μM against Mtb strains .
Cholinesterase Inhibition
The compound has also been investigated for its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease (AD). The mechanism involves enhancing cholinergic neurotransmission by inhibiting the breakdown of acetylcholine . Several studies have reported that imidazo[1,2-a]pyridine derivatives can selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating strong inhibitory effects .
Case Study 1: Anti-TB Activity
A study by Moraski et al. highlighted the anti-TB efficacy of various imidazo[1,2-a]pyridine derivatives. Among these, specific compounds demonstrated remarkable potency against both replicating and non-replicating forms of Mtb with MICs ranging from 0.07 to 0.14 μM for extensively drug-resistant strains . This research underscores the potential for developing new anti-TB therapies based on imidazo[1,2-a]pyridine scaffolds.
Case Study 2: Cholinesterase Inhibition
In a separate investigation focused on cholinesterase inhibition, a series of new derivatives were synthesized and tested for their AChE and BChE inhibitory activities using Ellman's colorimetric assay. The results indicated that certain modifications to the imidazo[1,2-a]pyridine structure significantly enhanced their inhibitory potency . This finding suggests that structural optimization can lead to more effective treatments for cognitive disorders.
Data Table: Summary of Biological Activities
Mecanismo De Acción
The mechanism of action of 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the methyl group contribute to the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and the nature of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine
- 3,8-Dichloro-6-methylimidazo[1,2-a]pyridine
- 3,8-Dibromoimidazo[1,2-a]pyridine
Uniqueness
3,8-Dibromo-6-methylimidazo[1,2-a]pyridine is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern enhances its potential as a versatile scaffold in drug discovery and material science .
Actividad Biológica
3,8-Dibromo-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by two bromine atoms and a methyl group, contributes to its distinct chemical reactivity and biological activity. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, biochemical properties, and relevant research findings.
Overview of Biological Activity
The biological activity of this compound has been studied in various contexts, particularly in medicinal chemistry and biological research. The compound has shown potential in several areas:
- Antimicrobial Activity : It exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) strains. The minimum inhibitory concentration (MIC) for these pathogens has been reported to be as low as 0.07 μM, indicating strong efficacy .
- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the modulation of metabolic pathways .
- Cell Signaling Modulation : It influences cell signaling pathways such as MAPK/ERK, affecting cell proliferation and differentiation .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can inhibit various kinases involved in cellular signaling pathways. This inhibition alters the phosphorylation states of downstream targets, impacting cellular functions .
- Gene Expression Modulation : It can interact with transcription factors to influence gene expression related to oxidative stress responses and other cellular processes .
This compound displays several biochemical properties that enhance its biological activity:
Property | Description |
---|---|
Stability | Remains stable under standard laboratory conditions but may degrade over time. |
Interaction with Enzymes | Modulates the activity of cytochrome P450 enzymes and other proteins. |
Cellular Effects | Alters cellular metabolism and signaling pathways, impacting overall cell function. |
Research Findings
Recent studies have highlighted the promising applications of this compound in drug development:
- Anti-Tuberculosis Research : Various analogues have been synthesized based on this compound's structure. For example, modifications have led to compounds with MIC values as low as 0.003 μM against Mycobacterium tuberculosis . These findings underscore the potential for developing new anti-TB agents.
- Cytotoxicity Studies : In vitro studies have demonstrated that many derivatives exhibit non-cytotoxic effects against various cell lines (e.g., VERO, Hela), suggesting a favorable safety profile for potential therapeutic applications .
Case Studies
Several case studies illustrate the effectiveness of this compound derivatives in combating resistant strains of bacteria:
-
Study on MDR-TB Compounds :
- A series of imidazo[1,2-a]pyridine derivatives were tested against MDR-TB.
- Results showed that certain modifications significantly enhanced potency while maintaining low cytotoxicity levels.
- Structural Modifications Impacting Activity :
Propiedades
IUPAC Name |
3,8-dibromo-6-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2/c1-5-2-6(9)8-11-3-7(10)12(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOBYRIEVQZDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2C(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674754 | |
Record name | 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-58-1 | |
Record name | 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.